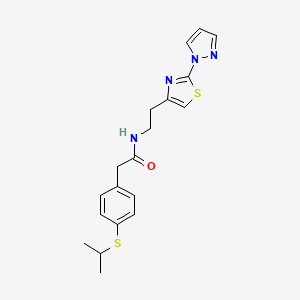
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H22N4OS2 and its molecular weight is 386.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural framework comprising a pyrazole ring, a thiazole moiety, and an isopropylthio phenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. A general synthetic route includes:
- Formation of the Pyrazole Ring : Achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Synthesis of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.
- Final Coupling : The thiazole derivative is further reacted with an isopropylthio-substituted phenyl acetamide to yield the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit various kinases involved in cancer proliferation. Notably, antiproliferative activity has been observed against several cancer cell lines, including:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 10.5 |
| MCF-7 | Breast Cancer | 12.3 |
| HeLa | Cervical Cancer | 8.7 |
These findings suggest that the compound may effectively inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 14 | 128 |
These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have suggested that it may effectively bind to key kinases such as c-Met and VEGFR-2, inhibiting their activity and thus reducing tumor cell proliferation. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- In Vitro Studies : A recent study demonstrated that derivatives showed significant cytotoxic effects on T-47D (breast cancer human cell line), with IC50 values ranging from 5 to 15 µM depending on the substituents on the pyrazole and thiazole rings.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, highlighting its potential as an effective therapeutic agent.
- Antimicrobial Efficacy : In another study focused on antimicrobial properties, compounds were tested against resistant strains of bacteria, showing promising results in inhibiting growth at lower concentrations than traditional antibiotics.
特性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-14(2)26-17-6-4-15(5-7-17)12-18(24)20-10-8-16-13-25-19(22-16)23-11-3-9-21-23/h3-7,9,11,13-14H,8,10,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRMROSRUSSKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














